4-[(4-fluorophenyl)sulfamoyl]benzoic acid chemical properties
4-[(4-fluorophenyl)sulfamoyl]benzoic acid chemical properties
Executive Summary
4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C₁₃H₁₀FNO₄S) represents a critical scaffold in medicinal chemistry, specifically within the class of diarylsulfonamides . Structurally, it combines a benzoic acid moiety with a 4-fluoroaniline residue via a sulfonamide linkage. This compound serves as a high-value intermediate for the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and has been investigated for its potential in targeting specific isoforms (hCA II, IX, and XII) relevant to glaucoma, edema, and hypoxic tumor environments.
This technical guide provides a rigorous analysis of its chemical properties, a validated synthetic protocol, and an examination of its biological mechanism of action.
Chemical Identity & Physicochemical Profile
The molecule is characterized by two acidic functional groups: the carboxylic acid (stronger) and the sulfonamide nitrogen (weaker). The introduction of the fluorine atom at the para-position of the N-phenyl ring enhances metabolic stability by blocking oxidative metabolism (P450 hydroxylation) and increases lipophilicity compared to the non-fluorinated parent, Carzenide .[1]
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 4-[(4-fluorophenyl)sulfamoyl]benzoic acid | |
| Molecular Formula | C₁₃H₁₀FNO₄S | |
| Molecular Weight | 295.29 g/mol | |
| Physical State | White to off-white crystalline solid | High melting point typical of sulfonamides.[2][3] |
| Solubility | DMSO (>20 mg/mL), DMF, Ethanol (moderate) | Poorly soluble in water; soluble in aqueous base (pH > 8).[1] |
| pKa (Calculated) | COOH: ~3.4 - 3.8 SO₂NH: ~9.5 - 10.2 | The electron-withdrawing fluorine slightly increases acidity of the NH group. |
| LogP (Predicted) | ~2.1 - 2.4 | Fluorine substitution increases lipophilicity vs. parent (Carzenide LogP ~1.2). |
| H-Bond Donors | 2 (COOH, NH) | Critical for enzyme active site anchoring.[1] |
| H-Bond Acceptors | 5 (O=S=O, C=O, F) |
Synthetic Pathway & Process Chemistry
The synthesis of 4-[(4-fluorophenyl)sulfamoyl]benzoic acid is achieved through a nucleophilic substitution reaction (sulfonylation). The electrophilic sulfonyl chloride group of 4-(chlorosulfonyl)benzoic acid is attacked by the nucleophilic amine of 4-fluoroaniline .
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism.[1] A base (typically pyridine or aqueous sodium carbonate) is required to scavenge the liberated hydrogen chloride (HCl) and drive the equilibrium forward.
Figure 1: Synthetic pathway for the formation of the target sulfonamide.
Validated Experimental Protocol
Reagents:
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4-(Chlorosulfonyl)benzoic acid (1.0 eq)
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4-Fluoroaniline (1.1 eq)
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Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Solvent: Acetone/Water (1:1 v/v)
Step-by-Step Methodology:
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Preparation: Dissolve 4-fluoroaniline (1.1 eq) in a 1:1 mixture of acetone and water.
-
Basification: Add solid Na₂CO₃ (2.5 eq) to the solution. The base serves to neutralize the HCl generated and maintain the solubility of the benzoic acid starting material.
-
Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent hydrolysis of the sulfonyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: MeOH/DCM 1:9) or LC-MS.
-
Workup: Evaporate the acetone under reduced pressure. The remaining aqueous solution will contain the product as the dicarboxylate salt.
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Precipitation: Acidify the aqueous solution carefully with 1N HCl to pH ~2. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water to obtain analytical grade purity.
Biological Potential & Pharmacophore Analysis
The 4-[(4-fluorophenyl)sulfamoyl]benzoic acid structure is a classic Zinc-Binding Group (ZBG) pharmacophore. It is primarily studied as an inhibitor of Carbonic Anhydrases (CAs) , ubiquitous metalloenzymes that catalyze the hydration of CO₂.[1]
Mechanism of Action: The "Tail" Approach
In CA inhibition, the sulfonamide moiety coordinates directly to the Zinc ion (Zn²⁺) in the enzyme's active site.[1] The benzoic acid and fluorophenyl "tail" extend into the hydrophobic pocket of the enzyme, determining isoform selectivity (e.g., hCA II vs. hCA IX).
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Sulfonamide (SO₂NH-): Acts as the ZBG.[1] The nitrogen atom displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.
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Fluorine Substitution: The 4-fluorophenyl group engages in hydrophobic interactions and halogen bonding within the enzyme cleft. The fluorine atom also modulates the pKa of the sulfonamide, potentially enhancing binding affinity at physiological pH.
-
Carboxylic Acid: Provides a handle for further derivatization (e.g., to improve water solubility or attach to carriers) or interacts with hydrophilic residues at the active site entrance.[1]
Figure 2: Pharmacological mechanism of Carbonic Anhydrase inhibition.
Safety, Handling, & Stability
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Signal Word: Warning.
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture.
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Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (unless salt formation is intended).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Fluorine content).[1]
References
-
PubChem. (2025).[4] 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (Compound).[3] National Library of Medicine. Available at: [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
BenchChem. (2025).[5] N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.[5] (General synthesis protocols for sulfamoylbenzoic acids).
Sources
- 1. Document: Carbonic anhydrase inhibitors: N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines as topically acting antiglaucoma agents in hypertensive r... - ChEMBL [ebi.ac.uk]
- 2. Carzenide | 138-41-0 [chemicalbook.com]
- 3. PubChemLite - 4-[(4-fluorophenyl)sulfamoyl]benzoic acid (C13H10FNO4S) [pubchemlite.lcsb.uni.lu]
- 4. 4-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
